2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and piperidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with piperidine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The choice of catalysts, solvents, and reaction conditions is critical to achieving efficient production at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
- 2-Methyl-3-(1H-pyrrol-1-yl)aniline
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings in its structure This combination imparts distinct chemical and biological properties that are not observed in similar compounds
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
LVLUSMFWUPAERI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2CCCCN2)C |
Origin of Product |
United States |
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